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Compound Name:
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Cat. No. BOS5115

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Aminotetrahydrofuran-3-carboxylic acid (CAS No. 125218-55-5), a heterocyclic amino acid
of interest to researchers, scientists, and professionals in the field of drug development. This
document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, alongside detailed experimental protocols for these analytical
techniques.

Introduction

3-Aminotetrahydrofuran-3-carboxylic acid, with the molecular formula CsHsNOs and a
molecular weight of 131.13 g/mol , is a non-proteinogenic amino acid.[1] Its structure, featuring
a tetrahydrofuran ring, a carboxylic acid, and an amino group, makes it a valuable building
block in medicinal chemistry. Understanding its spectroscopic properties is crucial for its
identification, characterization, and quality control in synthetic processes.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 3-
Aminotetrahydrofuran-3-carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum for 3-Aminotetrahydrofuran-3-carboxylic
acid is not readily found in common databases, the expected chemical shifts for 1H and 13C
NMR can be predicted based on the functional groups present.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assighment
~20-25 m H-4
~35-4.0 m H-2, H-5
(variable) brs -NH2
(variable) brs -COOH

Table 2: Predicted 13C NMR Spectral Data

Chemical Shift (ppm) Assighment
~35-45 C-4

~60-70 C-3

~65-75 C-2,C-5
~170 - 180 C-1 (C=0)

Infrared (IR) Spectroscopy

The IR spectrum of 3-Aminotetrahydrofuran-3-carboxylic acid is expected to show
characteristic absorption bands for its functional groups.

Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Functional Group Vibration
3300 - 2500 (broad) O-H (Carboxylic Acid) Stretching
3400 - 3200 N-H (Amine) Stretching
2960 - 2850 C-H (Aliphatic) Stretching
~ 1710 C=0 (Carboxylic Acid) Stretching
~ 1600 N-H (Amine) Bending

~ 1100 C-O (Ether) Stretching

Mass Spectrometry (MS)

GC-MS data for 3-Aminotetrahydrofuran-3-carboxylic acid is available from the NIST Mass
Spectrometry Data Center.[1]

Table 4: Mass Spectrometry Data

mlz Relative Intensity Proposed Fragment
131 Low [M]* (Molecular lon)
86 Moderate [M - COOH]*

55 High [C3HsN]* or [C3H3O0]*
54 High [CsHaN]* or [C3H20]*
42 High [C2HaN]* or [C2H20]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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» Dissolve approximately 5-10 mg of 3-Aminotetrahydrofuran-3-carboxylic acid in 0.5-0.7
mL of a suitable deuterated solvent (e.g., D20 or DMSO-ds).

» Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'HNMR:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5
seconds, number of scans 16-64.

o Solvent signal suppression techniques may be required for D20.
e 1BC NMR:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5
seconds, number of scans 1024 or more depending on sample concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid 3-Aminotetrahydrofuran-3-carboxylic acid sample
directly onto the ATR crystal.

e Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:
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e Spectrometer: A Fourier-transform infrared spectrometer.

e Parameters:

[¢]

Scan range: 4000-400 cm™1.

Resolution: 4 cm~1.

[¢]

[e]

Number of scans: 16-32.

o

A background spectrum of the empty ATR crystal should be collected prior to sample
analysis.

Mass Spectrometry (MS)

Instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS):
e Gas Chromatograph:
o Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
o Inlet: Split/splitless injector, with a typical injection volume of 1 pL.

o Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g.,
250 °C) at a rate of 10-20 °C/min.

e Mass Spectrometer:
o lonization: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.
o Scan Range: m/z 40-400.

Sample Preparation:

e Due to the low volatility of the amino acid, derivatization (e.qg., silylation or esterification) is
typically required before GC-MS analysis.
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Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data described.

General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 3-
Aminotetrahydrofuran-3-carboxylic acid. The provided data and protocols are intended to
aid in the identification and quality assessment of this compound in a research and
development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 3-Aminotetrahydrofuran-3-carboxylic acid | CSHONO3 | CID 543662 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Spectroscopic Profile of 3-Aminotetrahydrofuran-3-
carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055115#spectroscopic-data-of-3-
aminotetrahydrofuran-3-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.
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